molecular formula C12H19NO4 B2677258 2-{1-[(Tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}acetic acid CAS No. 817201-95-9

2-{1-[(Tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}acetic acid

Cat. No.: B2677258
CAS No.: 817201-95-9
M. Wt: 241.287
InChI Key: HNZFCCYNOVJEHT-UHFFFAOYSA-N
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Description

This compound features a 1,2,3,6-tetrahydropyridine core modified with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen and an acetic acid side chain at the 4-position. The Boc group enhances stability during synthetic processes, while the partially unsaturated tetrahydropyridine ring introduces conformational rigidity. Such structures are widely used as intermediates in pharmaceutical synthesis, particularly for amine protection in peptides or small-molecule drug candidates. The acetic acid moiety provides a handle for further functionalization or conjugation.

Properties

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridin-4-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-6-4-9(5-7-13)8-10(14)15/h4H,5-8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNZFCCYNOVJEHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

817201-95-9
Record name 2-{1-[(tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}acetic acid
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Preparation Methods

Chemical Reactions Analysis

2-{1-[(Tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}acetic acid can undergo various chemical reactions, including:

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that derivatives of tetrahydropyridine compounds exhibit notable anticancer activity. For instance, compounds similar to 2-{1-[(Tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}acetic acid have been tested against various cancer cell lines. In vitro tests demonstrated significant inhibition rates against leukemia and central nervous system cancer cells .

Neurological Disorders

Compounds derived from tetrahydropyridine structures have been investigated for their neuroprotective effects. The unique properties of this compound may offer therapeutic benefits in conditions such as Alzheimer's disease and Parkinson's disease due to their ability to modulate neurotransmitter levels and protect neuronal integrity.

Anti-inflammatory Effects

Research has also suggested that similar compounds possess anti-inflammatory properties. By inhibiting pro-inflammatory cytokines and mediators, these compounds can potentially be used to treat inflammatory diseases .

Case Study 1: Anticancer Activity

In a study published in the Journal of Research in Pharmacy, a series of tetrahydropyridine derivatives were synthesized and tested for anticancer activity. The results showed that certain derivatives exhibited up to 84% inhibition against leukemia cell lines (MOLT-4), indicating a strong potential for further development into anticancer agents .

Case Study 2: Neuroprotection

A study focused on the neuroprotective effects of tetrahydropyridine derivatives demonstrated that these compounds could significantly reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. This suggests a promising avenue for developing treatments for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 2-{1-[(Tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}acetic acid primarily involves the protection of the amine group by the Boc group. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection. The removal of the Boc group involves silylation of the carbonyl oxygen, elimination of tert-butyl iodide, methanolysis of the silyl ester to the carbamic acid, and finally decarboxylation to release the free amine .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Structural and Functional Differences

The table below summarizes critical distinctions between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Structural Features Applications/Properties
2-{1-[(Tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}acetic acid C12H19NO4* 257.28* Boc-protected tetrahydropyridine, acetic acid side chain Intermediate in organic synthesis; acid-labile protection
2-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1,2,3,6-tetrahydropyridin-4-yl)acetic acid C21H21NO4 357.41 Fmoc-protected tetrahydropyridine Peptide synthesis; base-labile protection, steric hindrance
2-{1-[(tert-Butoxy)carbonyl]-4-methylpiperidin-3-yl}acetic acid C13H23NO4 265.33 Boc-protected methylpiperidine (saturated six-membered ring) Enhanced lipophilicity; potential for CNS-targeting drugs
4-{1-[(tert-Butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}oxane-4-carboxylic acid C16H25NO5 311.4 Oxane (tetrahydropyran) fused with tetrahydropyridine; carboxylic acid Improved solubility; scaffold for heterocyclic libraries
Apixaban-related impurity (CAS: 1609409-54-2) C18H18N2O6 358.4 Hydroxypyridinone, phenyl-oxopiperidine, and ketone groups Pharmaceutical impurity; high polarity due to multiple H-bond acceptors

*Inferred based on structural analysis.

Detailed Comparisons

Protecting Group Variations
  • Boc vs. Fmoc : The Boc group (tert-butoxycarbonyl) in the target compound is acid-labile, enabling cleavage under mild acidic conditions (e.g., trifluoroacetic acid). In contrast, the Fmoc [(9H-fluoren-9-yl)methoxycarbonyl] analog requires basic conditions (e.g., piperidine) for removal. The Fmoc group’s bulkiness may hinder reactions in sterically crowded environments .
Ring Saturation and Substituents
  • Tetrahydropyridine vs. Piperidine : The target’s tetrahydropyridine ring (partially unsaturated) offers rigidity and π-orbital interactions, whereas the piperidine derivative () is fully saturated, increasing flexibility. The methyl substituent on the piperidine enhances lipophilicity (logP ~1.8 vs. ~1.2 for the target), favoring blood-brain barrier penetration .
Functional Group Modifications
  • Oxane Fusion (): The oxane ring introduces an oxygen atom, improving aqueous solubility (predicted logS: -2.1 vs. -3.0 for the target).
  • Apixaban-Related Impurity () : Multiple ketone and hydroxy groups elevate polarity (PSA: ~120 Ų vs. ~70 Ų for the target), making it suitable for targeting hydrophilic binding pockets (e.g., factor Xa). However, such groups may accelerate metabolic clearance .

Physicochemical and Functional Implications

  • Molecular Weight : The target compound (MW ~257) adheres to Lipinski’s Rule of Five, suggesting favorable absorption. Larger analogs (e.g., Fmoc derivative, MW 357) may face bioavailability challenges.
  • Synthetic Utility : The Boc group’s stability under basic conditions makes the target compound preferable for multi-step syntheses requiring orthogonal protection strategies.

Biological Activity

2-{1-[(Tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}acetic acid is a compound characterized by its unique molecular structure and potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C14H23NO4C_{14}H_{23}NO_{4}, with a molar mass of 269.34 g/mol. Its predicted density is approximately 1.137 g/cm³, and it has a pKa value of around 4.67 .

PropertyValue
Molecular FormulaC14H23NO4
Molar Mass269.34 g/mol
Density1.137 g/cm³
Boiling Point380.2 °C
pKa4.67

Pharmacological Activity

The biological activity of this compound is primarily attributed to its tetrahydropyridine structure, which has been linked to various pharmacological effects:

1. Antioxidant Properties:
Research indicates that tetrahydropyridine derivatives exhibit significant antioxidant activity. This property is crucial in combating oxidative stress in cells, which is associated with various diseases including cancer and neurodegenerative disorders .

2. Antimicrobial Effects:
Tetrahydropyridine derivatives have shown promise as antimicrobial agents. Studies have demonstrated their effectiveness against a range of bacteria and fungi, suggesting potential applications in treating infections .

3. Neuroprotective Effects:
Compounds containing the tetrahydropyridine moiety have been studied for their neuroprotective properties. They may influence neurotransmitter systems and provide protection against neurotoxicity .

4. Anticancer Activity:
There is emerging evidence that tetrahydropyridine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation: Tetrahydropyridines can interact with neurotransmitter receptors and enzymes such as monoamine oxidase (MAO), influencing mood and cognitive functions.
  • Antioxidant Pathways: The compound may enhance the expression of antioxidant enzymes or scavenge free radicals directly.

Case Studies

Several studies have evaluated the biological activity of tetrahydropyridine derivatives:

Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of a similar tetrahydropyridine derivative on neuronal cell lines exposed to oxidative stress. Results indicated a significant reduction in cell death and improved viability when treated with the compound compared to controls .

Case Study 2: Antimicrobial Activity
Another research focused on the antimicrobial efficacy of tetrahydropyridine derivatives against Staphylococcus aureus and Escherichia coli. The study reported that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Q & A

Basic: What are the recommended methods for synthesizing and purifying this compound?

Answer:
Synthesis typically involves introducing the tert-butoxycarbonyl (Boc) protecting group to the tetrahydropyridine moiety, followed by acetic acid coupling. Key steps include:

  • Boc Protection : Use Boc anhydride under basic conditions (e.g., DMAP or TEA) to protect the amine group .
  • Purification : Recrystallization from polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) is recommended due to the compound’s solid-state properties (white to off-white crystalline form) .
  • Quality Control : Confirm purity via HPLC or LC-MS, as residual solvents or unreacted intermediates may persist.

Basic: How should researchers handle this compound safely in laboratory settings?

Answer:

  • PPE Requirements : Use nitrile gloves, lab coats, and safety goggles. For aerosol generation, wear a P95 respirator (US) or P1 respirator (EU) .
  • Ventilation : Conduct experiments in a fume hood to mitigate inhalation risks (H335: respiratory irritation) .
  • Spill Management : Isolate spills with sand or vermiculite; avoid water to prevent environmental contamination .

Advanced: What strategies resolve contradictions in its stability under varying pH conditions?

Answer:

  • Stability Profile : The Boc group is acid-labile but stable under basic conditions. However, conflicting data on decomposition in mild acids (e.g., acetic acid) require empirical validation:
    • Experimental Design : Perform accelerated stability studies (pH 1–14, 25–50°C) with monitoring via TLC or NMR .
    • Mitigation : Add stabilizing agents (e.g., antioxidants) if decomposition occurs in acidic media .

Advanced: How can researchers characterize its reactivity in cross-coupling reactions?

Answer:

  • Reactivity Screening : Test with palladium catalysts (e.g., Pd(PPh₃)₄) in Suzuki-Miyaura or Buchwald-Hartwig reactions. The tetrahydropyridine ring may influence steric hindrance .
  • Mechanistic Studies : Use DFT calculations to model electron density at the tetrahydropyridine nitrogen, predicting nucleophilic sites .
  • Byproduct Analysis : Monitor for Boc deprotection (e.g., tert-butanol formation) via GC-MS .

Basic: What analytical techniques are critical for confirming its structure?

Answer:

  • NMR : ¹H/¹³C NMR to verify Boc group integration (δ ~1.4 ppm for tert-butyl) and acetic acid proton (δ ~3.5 ppm) .
  • FT-IR : Confirm carbonyl stretches (Boc C=O at ~1680 cm⁻¹, acetic acid C=O at ~1700 cm⁻¹) .
  • Mass Spectrometry : ESI-MS for molecular ion [M+H]⁺ at m/z 317.39 (C₁₈H₂₃NO₄) .

Advanced: How does its stereochemistry impact biological activity in medicinal chemistry applications?

Answer:

  • Chiral Analysis : Use chiral HPLC to resolve enantiomers. The tetrahydropyridine ring’s conformation may affect target binding (e.g., GPCRs or kinases) .
  • Docking Studies : Compare enantiomer binding affinities in silico (e.g., AutoDock Vina) to prioritize synthetic targets .
  • In Vitro Testing : Validate activity differences in cell-based assays (e.g., IC₅₀ shifts ≥10-fold indicate stereospecificity) .

Basic: What are the storage conditions to ensure long-term stability?

Answer:

  • Temperature : Store at –20°C in airtight containers to prevent hygroscopic degradation .
  • Light Sensitivity : Protect from UV exposure (amber glass vials recommended) .
  • Incompatibilities : Separate from strong oxidizers (e.g., KMnO₄) and bases (e.g., NaOH) to avoid exothermic reactions .

Advanced: How can researchers address gaps in ecotoxicological data for this compound?

Answer:

  • Tiered Testing :
    • Acute Toxicity : Perform Daphnia magna immobilization assays (OECD 202) .
    • Bioaccumulation : Calculate logP (estimated ~2.1) to assess lipid solubility and persistence .
    • Degradation : Conduct OECD 301B ready biodegradability tests; hydrolyze Boc group under acidic conditions to assess metabolite toxicity .

Basic: What solvent systems are optimal for its solubility in reaction setups?

Answer:

  • Polar Solvents : DMF, DMSO, or THF for dissolution (empirical testing required; solubility data unavailable) .
  • Aqueous Buffers : Use ≤10% DMSO in PBS for biological assays, noting potential ester hydrolysis in prolonged storage .

Advanced: What computational tools predict its pharmacokinetic properties?

Answer:

  • ADME Modeling : Use SwissADME to estimate permeability (LogP ~2.1), bioavailability (≥30%), and CYP450 interactions .
  • Metabolite Prediction : GLORYx or BioTransformer to identify Boc cleavage products and acetic acid derivatives .

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